molecular formula C18H14F2N6O4S B2494000 2-((difluoromethyl)sulfonyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide CAS No. 2034447-59-9

2-((difluoromethyl)sulfonyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide

Cat. No. B2494000
CAS RN: 2034447-59-9
M. Wt: 448.4
InChI Key: RSWSWBKRMQITSE-UHFFFAOYSA-N
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Description

Research on compounds with similar core structures, such as 1,2,4-triazolo[1,5-a]pyrimidines, pyrazolo[1,5-a]pyrimidines, and sulfonamide derivatives, often explores their potential as anti-inflammatory, anti-cancer, and antimicrobial agents. These studies highlight the versatility and significance of these chemical frameworks in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions, starting from basic heterocyclic scaffolds and employing various chemical reagents and conditions to introduce specific functional groups. For instance, the synthesis of substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene sulfonamides showcases the complexity and creativity in the synthetic approaches toward these molecules (Gangapuram & Redda, 2009).

Molecular Structure Analysis

The molecular structures of these compounds are often characterized using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods to determine the arrangement of atoms and the electronic properties of the molecules. The analysis of 7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine provides insights into the structural features and electronic properties of similar compounds (Gumus et al., 2018).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including cycloadditions, substitutions, and rearrangements, which are crucial for their functionalization and application in different areas. The reactivity is often influenced by the presence of electron-donating or electron-withdrawing groups within the molecular framework.

Physical Properties Analysis

The physical properties such as solubility, melting points, and crystallinity are critical for the practical application of these compounds, especially in formulation development for pharmaceuticals. These properties are determined through experimental measurements and are essential for predicting the behavior of these compounds under different conditions.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and stability under various conditions, are fundamental aspects that influence the utility of these compounds in synthetic chemistry and drug development. Investigations into the stability and reactivity of the sulfonamide and benzimidazole derivatives provide valuable data for understanding the chemical behavior of complex molecules (Ife et al., 1989).

Scientific Research Applications

Biochemical and Insecticidal Applications

Compounds incorporating sulfonamide-bearing thiazole moieties have been investigated for their potential as insecticidal agents. For example, a study synthesized a novel series of biologically active heterocyclic compounds, including sulfonamides with thiazole moieties, demonstrating potent toxic effects against the cotton leafworm, Spodoptera littoralis, highlighting their potential utility in agricultural pest management (Soliman et al., 2020).

Antimicrobial Activity

Sulfonamides and sulfinyl derivatives have been synthesized and evaluated for their antimicrobial properties. Research in this area underscores the utility of such compounds in combating microbial infections, providing a foundation for further investigation into related compounds for antimicrobial uses (Abdel-Motaal & Raslan, 2014).

Herbicidal Activity

Substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds have been prepared and found to possess excellent herbicidal activity on a broad spectrum of vegetation at low application rates, indicating potential applications in agriculture for weed management (Moran, 2003).

Antifungal and Insecticidal Activities

Novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety have shown good antifungal and insecticidal activities, suggesting their potential in developing new agrochemicals (Xu et al., 2017).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Many compounds with similar structures are used as anticancer agents, where they work by interacting with DNA or proteins within cancer cells .

properties

IUPAC Name

2-(difluoromethylsulfonyl)-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N6O4S/c1-10-22-17(30-25-10)11-6-7-26-14(8-11)23-24-15(26)9-21-16(27)12-4-2-3-5-13(12)31(28,29)18(19)20/h2-8,18H,9H2,1H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSWSWBKRMQITSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)C4=CC=CC=C4S(=O)(=O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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